Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-3-hydroxypicolinonitrile

Solubility Physicochemical profiling Formulation

5-Bromo-3-hydroxypicolinonitrile (IUPAC: 5-bromo-3-hydroxypyridine-2-carbonitrile; CAS 1160936-51-5) is a heterobifunctional pyridine building block bearing a nitrile at C-2, a hydroxyl at C-3, and a bromine at C-5. With a molecular formula of C₆H₃BrN₂O and a molecular weight of 199.00 g·mol⁻¹, it belongs to the halogenated hydroxypicolinonitrile class—compounds prized for the orthogonal reactivity of their Br (cross-coupling handle), OH (H-bond donor/acceptor; derivatisation point), and CN (electron-withdrawing; hydrolyzable to acid or reducible to amine) groups.

Molecular Formula C6H3BrN2O
Molecular Weight 199.007
CAS No. 1160936-51-5
Cat. No. B2375409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-hydroxypicolinonitrile
CAS1160936-51-5
Molecular FormulaC6H3BrN2O
Molecular Weight199.007
Structural Identifiers
SMILESC1=C(C=NC(=C1O)C#N)Br
InChIInChI=1S/C6H3BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H
InChIKeySTXULMQDCFXASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-hydroxypicolinonitrile (CAS 1160936-51-5) – A Strategic 3-Hydroxy-5-bromopicolinonitrile Scaffold for Medicinal Chemistry & Cross-Coupling Applications


5-Bromo-3-hydroxypicolinonitrile (IUPAC: 5-bromo-3-hydroxypyridine-2-carbonitrile; CAS 1160936-51-5) is a heterobifunctional pyridine building block bearing a nitrile at C-2, a hydroxyl at C-3, and a bromine at C-5 . With a molecular formula of C₆H₃BrN₂O and a molecular weight of 199.00 g·mol⁻¹, it belongs to the halogenated hydroxypicolinonitrile class—compounds prized for the orthogonal reactivity of their Br (cross-coupling handle), OH (H-bond donor/acceptor; derivatisation point), and CN (electron-withdrawing; hydrolyzable to acid or reducible to amine) groups [1]. Commercial availability from multiple global suppliers at ≥97% purity with full batch-specific QC (NMR, HPLC, GC) makes it a tractable starting material for library synthesis and lead optimization programs .

Why 5-Bromo-3-hydroxypicolinonitrile Cannot Be Trivially Replaced by Other Halogenated Picolinonitrile Analogs


Within the bromo‑hydroxypicolinonitrile family, regioisomeric displacement of either the bromine or the hydroxyl group alters key physicochemical and reactivity parameters in ways that cascade into biological and synthetic outcomes. Shifting the OH from position 3 to position 4 changes the internal hydrogen‑bonding network (3‑OH is intramolecularly H‑bonded to the adjacent nitrile, whereas 4‑OH is not), which affects both solubility and metal‑chelating behaviour . Removing the OH entirely (e.g., 5‑bromopicolinonitrile) eliminates a hydrogen‑bond donor and reduces topological polar surface area by ~36%, altering LogP by ~0.4–0.5 log units and abolishing a key derivatisation site [1]. Conversely, relocating the bromine from C‑5 to C‑6 changes the electronics of the pyridine ring and can redirect cross‑coupling regioselectivity or, in a biological context, switch the inhibitory profile—as demonstrated in the FTO inhibitor series where the 6‑Br regioisomer gave an IC₅₀ of ~15 μM [2]. These differences are not cosmetic; they directly determine which downstream chemistry is feasible and which biological targets can be engaged.

Quantitative Differentiation Evidence for 5-Bromo-3-hydroxypicolinonitrile vs. Closest Structural Analogs


Predicted Aqueous Solubility: 2.2‑Fold Lower Than the 4‑Hydroxy Regioisomer, Influencing Formulation Strategies

The ESOL‑predicted water solubility of 5‑bromo‑3‑hydroxypicolinonitrile (0.45 mg mL⁻¹; LogS –2.65) is approximately 2.2‑fold lower than that of its 4‑hydroxy regioisomer, 5‑bromo‑4‑hydroxypicolinonitrile (1.0 mg mL⁻¹; LogS –2.30), despite identical molecular formula and heavy‑atom count . This difference arises from the ability of the 3‑OH to form an intramolecular hydrogen bond with the adjacent nitrile, reducing the number of free H‑bond donors available for water solvation. For procurement decisions, this means the 3‑OH isomer will require different co‑solvent strategies (e.g., higher DMSO or DMF fractions) for biological assay preparation relative to the 4‑OH isomer.

Solubility Physicochemical profiling Formulation

Lipophilicity Modulation: Consensus LogP of 1.16 vs. 1.6 for the De‑Hydroxy Analog, Critical for CNS MPO and Permeability Profiles

The consensus LogP of 5‑bromo‑3‑hydroxypicolinonitrile (1.16, average of five computational methods: iLOGP 1.13, XLOGP3 1.79, WLOGP 1.42, MLOGP –0.05, SILICOS‑IT 1.53) is 0.44 log units lower than the XLogP3 of the de‑hydroxy analog 5‑bromopicolinonitrile (XLogP3 = 1.6) [1]. This reduction is accompanied by an increase in TPSA from 36.7 Ų to 56.91 Ų and the gain of one H‑bond donor, collectively shifting the molecule toward more favorable drug‑likeness and CNS MPO desirability scores. The lower LogP also implies reduced phospholipidosis risk and improved metabolic stability relative to the more lipophilic de‑hydroxy form.

Lipophilicity LogP Drug-likeness CNS penetration

Regioisomeric Bromine Position Dictates Biological Activity: FTO Inhibition Cross‑Class Evidence

In the structure‑based design of FTO inhibitors, a C‑6 brominated derivative derived from the 3‑hydroxypicolinonitrile scaffold (compound 4, FTO IC₅₀ ≈ 15 μM) showed measurable but modest FTO inhibition, whereas the optimized compound 3 (FTO IC₅₀ 3.3 μM) demonstrated that activity is exquisitely sensitive to the nature and position of substituents on the pyridine ring [1]. The target compound, 5‑bromo‑3‑hydroxypicolinonitrile, places the bromine at C‑5 rather than C‑6, presenting a distinct electronic and steric environment that is unexplored in the published FTO series and potentially orthogonal to other 2OG oxygenase targets. This regioisomeric distinction is not a minor perturbation: the C‑5 Br alters the π‑electron density distribution differently than C‑6 Br, which can redirect metal‑binding pharmacophore interactions in Fe(II)/2OG‑dependent enzymes.

FTO inhibition Epigenetics Structure–activity relationship Regioisomerism

Orthogonal Tri‑Functional Reactivity: Br, OH, and CN Handles Enable Divergent Synthetic Elaboration Unavailable in Mono‑ or Di‑Functional Analogs

5‑Bromo‑3‑hydroxypicolinonitrile is a rare picolinonitrile scaffold that presents three chemically orthogonal functional groups on a single pyridine ring: (i) a C‑5 bromine for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, Heck), (ii) a C‑3 hydroxyl for O‑alkylation, acylation, or sulfonation, and (iii) a C‑2 nitrile for hydrolysis to carboxylic acid, reduction to aminomethyl, or tetrazole formation . By contrast, 5‑bromopicolinonitrile lacks the OH derivatisation site, and 3‑hydroxypicolinonitrile lacks the cross‑coupling handle. The 4,6‑dibromo‑3‑hydroxypicolinonitrile variant, while offering two Br positions, introduces chemoselectivity challenges in sequential coupling steps, as the C‑4 and C‑6 bromines display different but not fully predictable reactivity profiles [1]. The mono‑bromo, mono‑hydroxy arrangement of the target compound thus provides the maximum number of diversification vectors with minimal chemoselectivity ambiguity.

Cross-coupling Scaffold diversification Parallel synthesis Orthogonal reactivity

Commercial Purity Benchmark: 97% vs. 96% for the 4‑Hydroxy Regioisomer, with Full Batch QC Traceability

Commercially, 5‑bromo‑3‑hydroxypicolinonitrile is routinely supplied at 97% purity with batch‑specific QC documentation (NMR, HPLC, GC), whereas the 4‑hydroxy regioisomer (5‑bromo‑4‑hydroxypicolinonitrile) is typically offered at 96% purity . While a 1% purity difference may appear modest, in parallel synthesis or high‑throughput chemistry applications where dozens to hundreds of reactions are performed, the cumulative impact of higher starting material purity on downstream product yields and purification burden is material. The availability of MDL number MFCD26516911 and PubChem CID 92132845 further facilitates informatics integration and inventory management in large research organizations [1].

Purity Quality control Procurement specification Batch consistency

Recommended Application Scenarios for 5-Bromo-3-hydroxypicolinonitrile Based on Quantitative Differentiation Evidence


Scaffold for Fe(II)/2OG-Dependent Oxygenase Inhibitor Libraries (e.g., FTO, PHD2, KDM Families)

The 3‑hydroxy‑2‑carbonitrile motif mimics the metal‑chelating pharmacophore found in several 2OG oxygenase inhibitor series [1]. The C‑5 bromine provides a vector for Suzuki or Buchwald–Hartwig elaboration to explore the subpocket that distinguishes FTO from related AlkB family members, while the nitrile can be hydrolyzed to the carboxylic acid for direct metal coordination. Procurement of the 5‑Br regioisomer (rather than the 6‑Br variant) ensures exploration of a distinct region of chemical space not covered by the published FTO inhibitor series (J. Med. Chem. 2021), where the C‑6 position was predominantly derivatized [1].

Parallel Library Synthesis Requiring Three Orthogonal Diversification Points

The combination of Br, OH, and CN on a single pyridine ring enables sequential, chemoselective transformations without protecting group manipulation: (Step 1) Suzuki coupling at C‑5 Br; (Step 2) O‑alkylation or Mitsunobu reaction at C‑3 OH; (Step 3) nitrile hydrolysis or reduction . This is a procurement advantage over 5‑bromopicolinonitrile (no OH), 3‑hydroxypicolinonitrile (no Br), and 4,6‑dibromo‑3‑hydroxypicolinonitrile (chemoselectivity ambiguity between the two bromine atoms) [2].

Agrochemical Intermediate for 4‑Alkoxy‑3‑hydroxypicolinic Acid Herbicide Safeners

Dow AgroSciences patents describe the use of halogenated 3‑hydroxypicolinonitrile intermediates—specifically 4,6‑dibromo‑3‑hydroxypicolinonitrile—in the synthesis of 4‑alkoxy‑3‑hydroxypicolinic acids, a class of herbicide safeners [2]. The monobromo analog, 5‑bromo‑3‑hydroxypicolinonitrile, may serve as a more synthetically accessible entry point into this chemotype, with the C‑5 bromine enabling sequential alkoxy introduction and nitrile hydrolysis in fewer steps than the dibromo variant, while the 3‑OH and nitrile provide the pharmacophoric elements required for biological activity [2].

Physicochemical Probe Optimization for CNS Drug Discovery Programs

With a consensus LogP of 1.16, TPSA of 56.91 Ų, and molecular weight of 199 Da, 5‑bromo‑3‑hydroxypicolinonitrile falls within favourable CNS drug‑like property space . The presence of one H‑bond donor (3‑OH) and three H‑bond acceptors (OH, CN, pyridine N) provides a balanced polarity profile that is superior to the de‑hydroxy analog 5‑bromopicolinonitrile (XLogP3 = 1.6, TPSA = 36.7 Ų, HBD = 0), which trends toward higher lipophilicity and reduced aqueous solubility [3]. This makes the target compound a better starting point for fragment‑based or structure‑enabled CNS programs where controlling LogP is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-hydroxypicolinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.